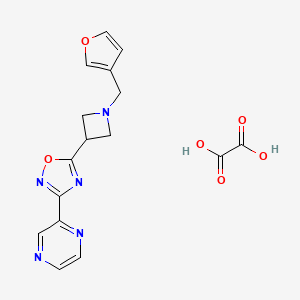
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H15N5O6 and its molecular weight is 373.325. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Structural Characteristics
The compound features a unique structural arrangement comprising:
- Oxadiazole ring : Recognized for its biological activity.
- Furan moiety : Contributes to the compound's reactivity.
- Azetidine structure : Enhances pharmacological properties.
The molecular formula is C15H15N5O3 with a molecular weight of approximately 309.27 g/mol.
Antimicrobial Activity
The oxadiazole ring is associated with significant antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit:
- Antibacterial effects : Effective against various bacterial strains.
- Antifungal properties : Demonstrated activity against fungal infections.
- Antiviral capabilities : Potential efficacy against viral pathogens.
A study highlighted that compounds containing the 1,2,4-oxadiazole core showed broad-spectrum antimicrobial activity, making them suitable candidates for drug development in treating infections .
Anticancer Properties
Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. Specific findings include:
- Inhibition of cancer cell lines : Studies have reported effective inhibition against various cancer cell lines.
- Mechanisms of action : The anticancer effects may involve apoptosis induction and cell cycle arrest.
For instance, a study on structurally similar compounds indicated that certain oxadiazoles exhibited potent anticancer activity through mechanisms involving the modulation of key signaling pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression. The presence of both furan and pyrazine moieties may enhance these effects through synergistic interactions .
Case Studies and Research Findings
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme inhibition : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation.
- Binding affinity studies : Interaction studies reveal its potential to bind effectively to target proteins, enhancing its therapeutic profile.
Propiedades
IUPAC Name |
5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2.C2H2O4/c1-4-20-9-10(1)6-19-7-11(8-19)14-17-13(18-21-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZGTXAVWPDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














